Amyl phenylacetate

CAS No.: 5137-52-0

Cat. No.: VC3703785

Molecular Formula: C13H18O2

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5137-52-0 |

|---|---|

| Molecular Formula | C13H18O2 |

| Molecular Weight | 206.28 g/mol |

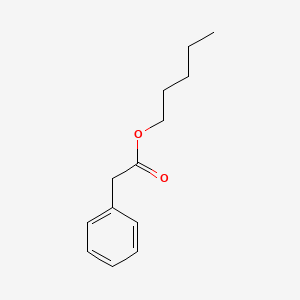

| IUPAC Name | pentyl 2-phenylacetate |

| Standard InChI | InChI=1S/C13H18O2/c1-2-3-7-10-15-13(14)11-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3 |

| Standard InChI Key | LRVLBFSVAFUOGO-UHFFFAOYSA-N |

| SMILES | CCCCCOC(=O)CC1=CC=CC=C1 |

| Canonical SMILES | CCCCCOC(=O)CC1=CC=CC=C1 |

Introduction

Chemical Identity and Nomenclature

Amyl phenylacetate belongs to the ester family of organic compounds, specifically formed through the esterification of phenylacetic acid with amyl (pentyl) alcohol. The compound is known by several alternative names in scientific and industrial contexts:

-

Pentyl phenylacetate

-

Pentyl 2-phenylacetate

-

Amyl phenylacetate

-

Phenylacetic acid pentyl ester

The molecular formula of amyl phenylacetate is C₁₃H₁₈O₂, with a molecular weight of 206.28 g/mol. This structure consists of a phenyl ring attached to an acetate group, which is further connected to a pentyl (five-carbon) chain .

Physical and Chemical Properties

Amyl phenylacetate exhibits specific physical and chemical properties that determine its behavior in various applications. These properties are summarized in Table 1 below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 g/mol |

| Physical State (20°C) | Colorless liquid |

| Density | 0.982 |

| Specific Gravity (20/20) | 0.98 |

| Flash Point | 107-110°C |

| Boiling Point | 269°C |

| Refractive Index | 1.49 |

| Volatility | Heart note (medium) |

| Appearance | Colorless to almost colorless clear liquid |

Table 1: Physical and Chemical Properties of Amyl Phenylacetate

Stability Characteristics

The stability profile of amyl phenylacetate is an important consideration for storage and application purposes. The compound may form phenylacetic acid over time, particularly when exposed to heat. Additionally, the presence of a benzenic cycle in the molecule typically leads to coloration over extended periods, which is a common phenomenon in aromatic compounds . For optimal preservation, storage is recommended at room temperature in a cool, dark place, preferably below 15°C .

Synthesis and Production Methods

The industrial production of amyl phenylacetate typically follows established esterification pathways common to many ester compounds in commercial production.

Standard Esterification Procedure

Like most esters, amyl phenylacetate is synthesized through an esterification reaction between phenylacetic acid and amyl alcohol (pentanol). This reaction is typically catalyzed by a strong acid, most commonly concentrated sulfuric acid, which is present in the reaction medium in small amounts .

The phenylacetic acid precursor is obtained from benzyl chloride, which undergoes carbonylation to form phenylacetic acid. This process can be catalyzed by various metal complexes, including 2-(4-amino-2-hydroxyphenyl)benzimidazole metal complexes where M can be Co²⁺, Cu²⁺, or Zn²⁺ .

Reaction Scheme

The general reaction scheme for amyl phenylacetate synthesis can be represented as:

Phenylacetic acid + Amyl alcohol → Amyl phenylacetate + Water

This equilibrium reaction is driven toward the product by removing water as it forms or by using excess alcohol to shift the equilibrium toward ester formation.

Olfactory Profile and Sensory Characteristics

Amyl phenylacetate possesses a distinctive olfactory profile that makes it valuable in perfumery and fragrance applications.

Sensory Description

The compound exhibits a complex olfactory profile characterized primarily as:

What distinguishes amyl phenylacetate from similar aromatic compounds is its distinctive honeyed, almost gourmand note, which sets it apart from other rosy and green materials such as Phenoxanol® and Rosacetol® .

Volatility and Perfume Structure

In perfume composition terminology, amyl phenylacetate is classified as a "heart" note, indicating medium volatility. This property makes it particularly useful in the middle phase of a fragrance, where it can persist for several hours after application .

Applications in Perfumery and Industry

Despite being less commonly used than its isomer, isoamyl phenylacetate, amyl phenylacetate holds specific value in perfumery applications.

Perfumery Applications

The compound finds application in several fragrance contexts:

-

Hyacinth accords: Used to impart green and rosy notes

-

Transitional elements: Functions as a connector between green top notes and rosy heart notes in fragrance compositions

-

Specialty fragrances: Its honeyed undertones make it valuable for creating distinctive olfactory profiles

The moderate price point of amyl phenylacetate (classified as €€) makes it accessible for commercial perfumery applications while still being considered a specialty ingredient rather than a commodity chemical .

Comparison with Related Compounds

When compared to isoamyl phenylacetate, amyl phenylacetate shows some differences in olfactory profile and application potential. While both compounds share similar structural elements, the straight-chain pentyl group in amyl phenylacetate creates subtle differences in its volatility and scent profile compared to the branched-chain in the isoamyl variant .

Natural Occurrence and Extraction

Natural Sources

Amyl phenylacetate has limited natural occurrence. Trace amounts can be found in peppermint essential oil, though the quantities are extremely small. While technically possible to extract the compound in its natural state, such extraction is commercially impractical due to the very low concentrations present .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume